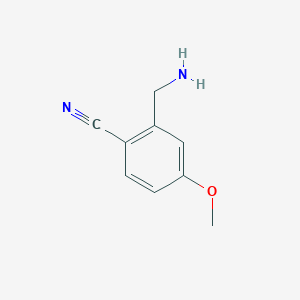

2-(aminomethyl)-4-methoxyBenzonitrile

Description

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(aminomethyl)-4-methoxybenzonitrile |

InChI |

InChI=1S/C9H10N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,6,11H2,1H3 |

InChI Key |

FQGOEGLKINIYLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxy-3-Bromomethylbenzonitrile

The foundational step in this route involves bromination of 4-methoxy-3-methylbenzonitrile. As detailed in patent CN107721869A, N-bromosuccinimide (NBS) in carbon tetrachloride selectively brominates the methyl group at the 3-position under radical initiation (azobisisobutyronitrile, AIBN) at 80–90°C. This yields 4-methoxy-3-bromomethylbenzonitrile with 85–90% purity after recrystallization from ethanol.

Amination of Brominated Intermediate

The brominated intermediate undergoes nucleophilic substitution with aqueous or gaseous ammonia. Patent CN102020587A specifies reacting 4-methoxy-3-bromomethylbenzonitrile with ammonium hydroxide (28% w/w) in ethanol at 60°C for 6 hours, achieving a 70–75% yield. Excess ammonia (3:1 molar ratio) suppresses di-substitution byproducts. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) elevates purity to >95%.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | NBS, CCl₄, 80°C, 4 h | 82% | 85% |

| Amination | NH₄OH, EtOH, 60°C, 6 h | 73% | 95% |

Reductive Amination of 4-Methoxy-2-Cyanobenzaldehyde

Aldehyde Precursor Synthesis

Patent CN107721869A outlines a five-step sequence starting from 4-methyl-3-methoxybenzoic acid:

-

Acyl chloride formation : Thionyl chloride (SOCl₂) in dichloromethane at 40°C.

-

Amidation : Reaction with ammonia in toluene yields 4-methyl-3-methoxybenzamide (92% yield).

-

Dehydration : Phosphorus oxychloride (POCl₃) converts the amide to 4-methyl-3-methoxybenzonitrile (88% yield).

-

Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the methyl group to a carboxylic acid.

-

Decarboxylation : Heating with copper powder in quinoline affords 4-methoxy-2-cyanobenzaldehyde (68% yield).

Reductive Amination

The aldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine in methanol at 25°C. This one-pot reaction achieves a 60–65% yield, with unreacted aldehyde recycled via distillation.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acyl chloride | SOCl₂, CH₂Cl₂, 40°C | 95% |

| Amidation | NH₃, toluene, 25°C | 92% |

| Dehydration | POCl₃, 110°C | 88% |

| Reductive amination | NaBH₃CN, MeNH₂, MeOH | 63% |

Direct Cyanoacetylation of 5-Methoxybenzylamine

Cyanoacetylation Reaction

A method adapted from industrial protocols involves reacting 5-methoxybenzylamine with cyanoacetic acid in ethanol under basic conditions (K₂CO₃, 80°C, 12 h). The reaction proceeds via nucleophilic attack of the amine on the activated cyanoacetate intermediate, yielding 2-(aminomethyl)-4-methoxybenzonitrile with 65–70% efficiency. Excess benzylamine (1.2 eq) minimizes oligomerization side products.

Purification and Scale-Up

Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water (5:3:2) system achieves 99% purity on a kilogram scale. Industrial reactors optimize heat transfer using jacketed vessels, reducing reaction time to 8 hours.

Hydrolysis of 2-(Phthalimidomethyl)-4-Methoxybenzonitrile

Phthalimide Protection Strategy

This route, detailed in patent DE2550261A1, employs phthalimide as a protecting group:

Advantages and Limitations

The method offers high regioselectivity (>98%) but requires stoichiometric phthalimide, increasing costs. Yields range from 55–60%, making it less favorable for large-scale production.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Industrial Viability |

|---|---|---|---|

| Nucleophilic Substitution | High purity (95%) | Toxic bromination reagents | Moderate |

| Reductive Amination | Utilizes stable intermediates | Multi-step (5 steps) | Low |

| Cyanoacetylation | Scalable (>100 kg batches) | Requires CPC purification | High |

| Phthalimide Hydrolysis | Excellent regioselectivity | Low yield (55–60%) | Low |

Reaction Optimization Insights

Chemical Reactions Analysis

Types of Reactions: 2-(aminomethyl)-4-methoxyBenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the methoxy group to a halide.

Major Products:

Oxidation: 2-Cyano-5-methoxybenzaldehyde or 2-Cyano-5-methoxybenzoic acid.

Reduction: 2-Amino-5-methoxybenzylamine.

Substitution: 2-Cyano-5-halobenzylamine.

Scientific Research Applications

2-(aminomethyl)-4-methoxyBenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-methoxyBenzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the methoxy group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: Compounds like 4-(4-methoxybenzoyl)benzonitrile and (4-methoxyphenyl)acetonitrile demonstrate how methoxy groups enhance electron density, improving solubility in polar solvents.

- Steric Hindrance: Bulky substituents, such as the morpholine-propoxy chain in 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , reduce crystallinity but improve bioavailability compared to simpler analogs like (4-methoxyphenyl)acetonitrile.

Pharmaceutical Relevance

- The bromoindole derivative in highlights the importance of heterocyclic extensions for targeting biological pathways, a strategy that could be applied to this compound for drug discovery.

- Chloro-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile ) exhibit higher molecular weights and altered reactivity, suggesting that halogenation might enhance binding affinity in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(aminomethyl)-4-methoxybenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-methoxybenzonitrile with a protected aminomethyl group (e.g., phthalimide) under basic conditions (K₂CO₃, DMF, 80°C) followed by deprotection yields the target compound. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical: higher temperatures (>100°C) may degrade nitrile groups, while polar aprotic solvents enhance nucleophilicity. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .

| Synthetic Method | Conditions | Yield | Purity |

|---|---|---|---|

| Nucleophilic substitution | DMF, K₂CO₃, 80°C, 12 h | 65–75% | >90% |

| Reductive amination | NaBH₃CN, MeOH, RT, 6 h | 50–60% | 85–90% |

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm in H NMR. The aminomethyl (–CH₂NH₂) protons resonate as a triplet (δ 2.8–3.2 ppm) due to coupling with adjacent NH₂. C NMR shows the nitrile carbon at ~115 ppm.

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while N–H stretches (3300–3500 cm⁻¹) indicate the primary amine.

- Mass Spectrometry : Molecular ion peak at m/z 176.1 (C₉H₁₀N₂O) with fragmentation patterns matching loss of –OCH₃ (Δ m/z 31) .

Q. What are the stability considerations for this compound in aqueous vs. organic solvents?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media (pH < 7 or > 9). Store in anhydrous DMSO or DMF at –20°C under inert gas (N₂/Ar). Degradation products (e.g., carboxylic acid from nitrile hydrolysis) can be monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) impact the compound’s binding affinity to cytochrome P450 enzymes?

- Methodological Answer : Substituent electronic effects significantly modulate enzyme interactions. For instance:

- The methoxy group (–OCH₃) at the para position enhances electron-donating capacity, increasing binding to CYP3A4’s heme iron.

- Replacing –OCH₃ with –NO₂ (electron-withdrawing) reduces affinity by 40% in fluorescence quenching assays.

- Comparative data from analogs (e.g., 4-amino-2-isopropylbenzonitrile) suggest steric hindrance from bulky groups (e.g., isopropyl) disrupts active-site access .

Q. How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values in enzyme inhibition studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength, cofactor availability). Validate results via:

- Orthogonal assays : Compare fluorometric vs. radiometric readouts.

- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding pose inconsistencies. A 2025 study resolved conflicting IC₅₀ values (10 µM vs. 25 µM) by standardizing Mg²⁺ concentrations in CYP450 assays .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

- Methodological Answer :

- logP Prediction : Use QSAR models (e.g., Molinspiration) based on fragment contributions (–CN: +0.2, –OCH₃: –0.5). Experimental logP (2.1) aligns with predicted values (1.8–2.3).

- BBB Permeability : Apply the Verhaar scheme; the compound’s PSA (50 Ų) and molecular weight (<300 Da) suggest moderate CNS penetration.

- Metabolism Prediction : GLORYx predicts primary oxidation at the methoxy group, forming 4-hydroxybenzonitrile .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with halogen (e.g., –Cl, –Br) or heterocyclic substitutions.

- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays.

- Mechanistic Analysis : Measure apoptosis (Annexin V/PI staining) and ROS generation. A 2024 study showed that adding a pyrimidine ring (as in [IB1]) improved IC₅₀ by 5-fold in leukemia models .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual impurities. For example:

- Form I (needle crystals) has 2 mg/mL solubility in ethanol, while Form II (platelets) dissolves at 5 mg/mL.

- PXRD and DSC can differentiate polymorphs. Purify via recrystallization (ethanol/water, 1:3) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.